molecular formula C8H4N2O2 B14211840 [1,2]Oxazolo[3,4-e][2,1]benzoxazole CAS No. 831222-24-3

[1,2]Oxazolo[3,4-e][2,1]benzoxazole

Cat. No.: B14211840
CAS No.: 831222-24-3
M. Wt: 160.13 g/mol
InChI Key: WMXJZOMFHMZNNL-UHFFFAOYSA-N
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Description

[1,2]Oxazolo[3,4-e][2,1]benzoxazole is a heterocyclic aromatic compound that features a fused ring system combining oxazole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]Oxazolo[3,4-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the benzoxazole ring. The oxazole ring can then be introduced through further cyclization reactions involving suitable reagents such as isothiocyanates or ortho-esters .

Industrial Production Methods

Industrial production of this compound may involve the use of metal catalysts or nanocatalysts to enhance reaction efficiency and yield. Ionic liquid catalysts and other eco-friendly techniques are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[1,2]Oxazolo[3,4-e][2,1]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

[1,2]Oxazolo[3,4-e][2,1]benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2]Oxazolo[3,4-e][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological targets. These interactions can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2]Oxazolo[3,4-e][2,1]benzoxazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

831222-24-3

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

[1,2]oxazolo[3,4-e][2,1]benzoxazole

InChI

InChI=1S/C8H4N2O2/c1-2-7-6(4-12-9-7)8-5(1)3-11-10-8/h1-4H

InChI Key

WMXJZOMFHMZNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC=C2C3=NOC=C31

Origin of Product

United States

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